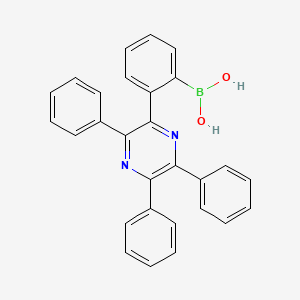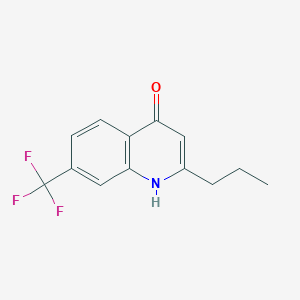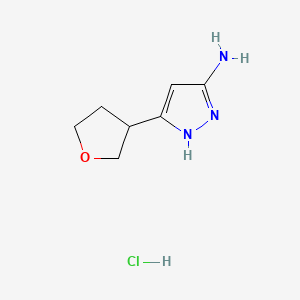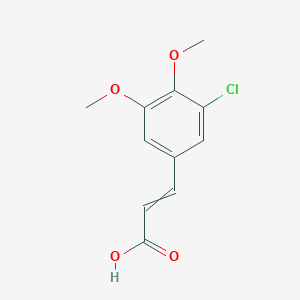
2-(3,5,6-Triphenyl-2-pyrazinyl)phenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5,6-Triphenyl-2-pyrazinyl)phenylboronic Acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid group makes it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5,6-Triphenyl-2-pyrazinyl)phenylboronic Acid typically involves the reaction of 2-(3,5,6-Triphenyl-2-pyrazinyl)phenyl halides with boronic acid derivatives under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction conditions are mild, making it suitable for a wide range of substrates .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5,6-Triphenyl-2-pyrazinyl)phenylboronic Acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(3,5,6-Triphenyl-2-pyrazinyl)phenylboronic Acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3,5,6-Triphenyl-2-pyrazinyl)phenylboronic Acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the detection of sugars and in drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyrazinyl and triphenyl groups, making it less versatile in certain applications.
2-(3,4,5-Triphenyl)phenylboronic Acid: Similar but with different substitution patterns on the phenyl ring, affecting its reactivity and applications.
Pinacol Boronic Esters: These esters are more stable but less reactive compared to the free boronic acids.
Uniqueness
2-(3,5,6-Triphenyl-2-pyrazinyl)phenylboronic Acid stands out due to its unique combination of the pyrazinyl and triphenyl groups, which enhance its reactivity and make it suitable for a broader range of chemical transformations. Its ability to participate in Suzuki–Miyaura coupling reactions under mild conditions further adds to its versatility and utility in organic synthesis .
Propiedades
Fórmula molecular |
C28H21BN2O2 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
[2-(3,5,6-triphenylpyrazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C28H21BN2O2/c32-29(33)24-19-11-10-18-23(24)28-27(22-16-8-3-9-17-22)30-25(20-12-4-1-5-13-20)26(31-28)21-14-6-2-7-15-21/h1-19,32-33H |
Clave InChI |
NYXXZJRKBMUSAX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1C2=NC(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)




![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)



![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
